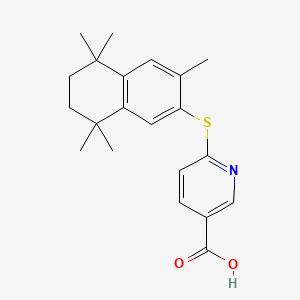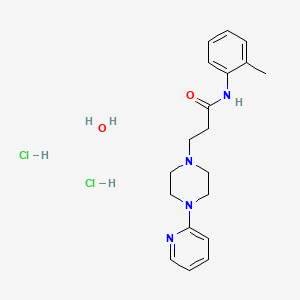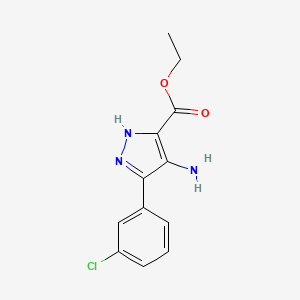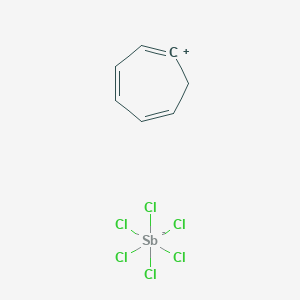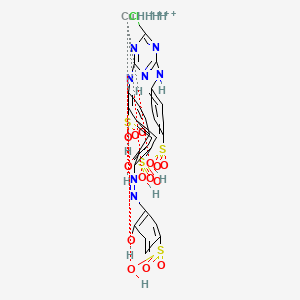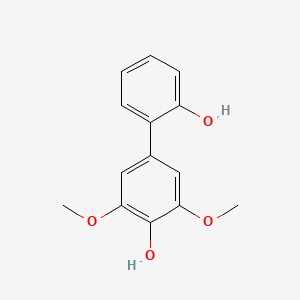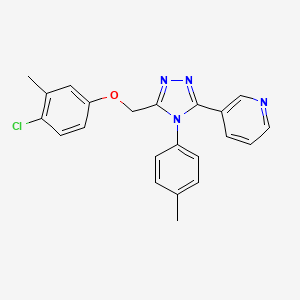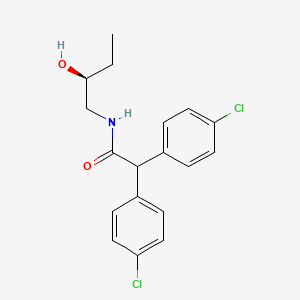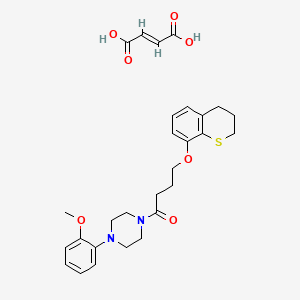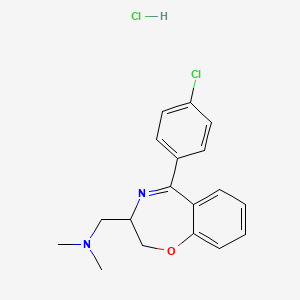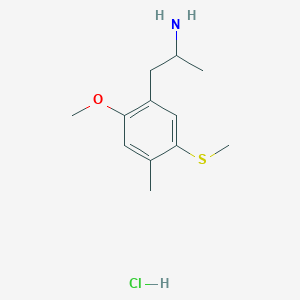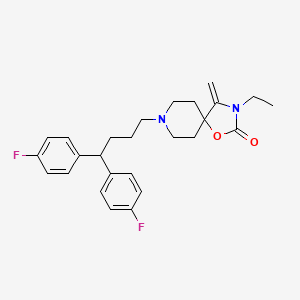
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorophenyl groups, a spirocyclic structure, and multiple functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, including the formation of the spirocyclic core and the introduction of fluorophenyl groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This step typically involves cyclization reactions under controlled conditions to form the spirocyclic structure.
Introduction of Fluorophenyl Groups: This can be achieved through nucleophilic substitution reactions using appropriate fluorinated reagents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 8-(4,4-Bis(4-fluorophenyl)butyl)-4-hydroxy-4-methyl-3-phenyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-methylene-1-oxa-3,8-diazaspiro(45)decan-2-one is unique due to its specific combination of functional groups and spirocyclic structure
Properties
CAS No. |
134069-73-1 |
|---|---|
Molecular Formula |
C26H30F2N2O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-3-ethyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C26H30F2N2O2/c1-3-30-19(2)26(32-25(30)31)14-17-29(18-15-26)16-4-5-24(20-6-10-22(27)11-7-20)21-8-12-23(28)13-9-21/h6-13,24H,2-5,14-18H2,1H3 |
InChI Key |
RQCQFYAOSOZJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


